molecular formula C10H9ClFN3 B11882708 (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

(5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11882708
M. Wt: 225.65 g/mol
InChI Key: FNMIFPKIJCUPKI-UHFFFAOYSA-N
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Description

(5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that features a unique structure combining a substituted phenyl group with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Substitution Reactions: The phenyl group is introduced through substitution reactions, where the chlorine and fluorine atoms are added to the aromatic ring.

    Final Assembly: The methanamine group is attached to the imidazole ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common solvents and reagents used include methanol, sulfuric acid, and thionyl chloride .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological processes at the cellular level.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

Mechanism of Action

The mechanism of action of (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of a substituted phenyl group with an imidazole ring and a methanamine group makes (5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine unique.

    Reactivity: The presence of both chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

[5-(2-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9ClFN3/c11-8-3-6(12)1-2-7(8)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

FNMIFPKIJCUPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CN=C(N2)CN

Origin of Product

United States

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